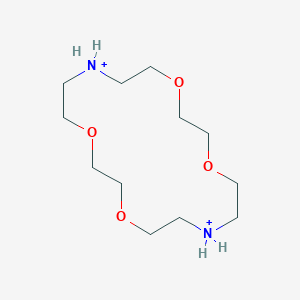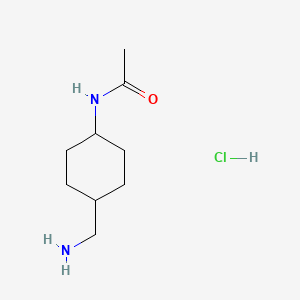
(3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a brominated and methylthio-substituted phenyl ring, making it a valuable reagent in the synthesis of complex organic molecules .
Preparation Methods
The synthesis of (3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 5-methyl-2-(methylthio)phenol, undergoes bromination to introduce the bromine atom at the 3-position.
Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium catalysis to form the boronic acid derivative.
Chemical Reactions Analysis
(3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions to form corresponding phenols or quinones.
Substitution: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
(3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid has several applications in scientific research:
Biology: The compound can be used to create biologically active molecules for drug discovery and development.
Medicine: It plays a role in the synthesis of potential therapeutic agents, including kinase inhibitors and other enzyme inhibitors.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The primary mechanism of action for (3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparison with Similar Compounds
Similar compounds to (3-Bromo-5-methyl-2-(methylthio)phenyl)boronic acid include:
2-(Methylthio)phenylboronic acid: Lacks the bromine substituent and has different reactivity and applications.
3-Bromo-2-methoxy-5-methylphenylboronic acid: Contains a methoxy group instead of a methylthio group, leading to variations in electronic properties and reactivity.
3-Formylphenylboronic acid and 4-Formylphenylboronic acid: These compounds have formyl groups and are used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for particular synthetic applications.
Properties
Molecular Formula |
C8H10BBrO2S |
|---|---|
Molecular Weight |
260.95 g/mol |
IUPAC Name |
(3-bromo-5-methyl-2-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BBrO2S/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4,11-12H,1-2H3 |
InChI Key |
OMVAOVNPMBCIFU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1SC)Br)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)pyridin-3-amine](/img/structure/B14762935.png)

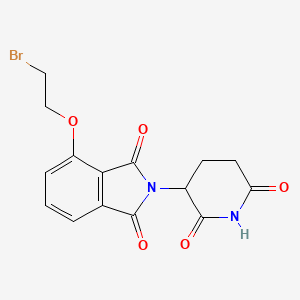
![(7Z,10Z)-12-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B14762956.png)
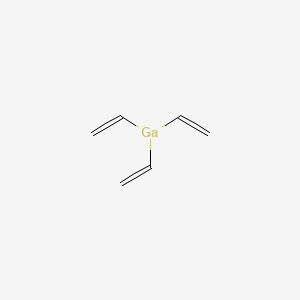
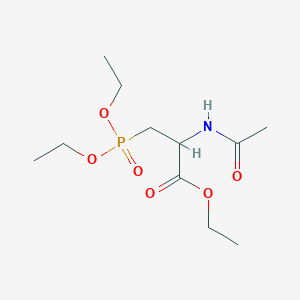
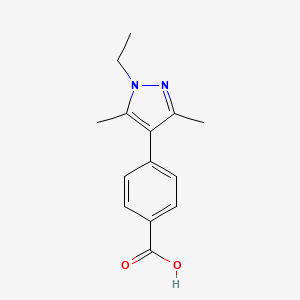
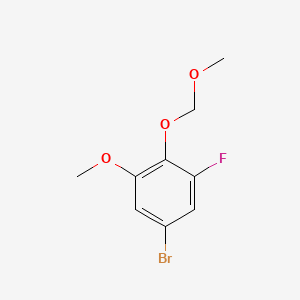
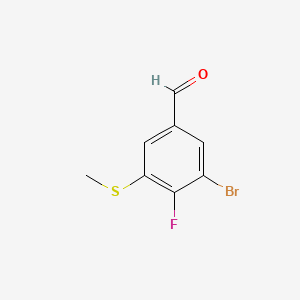
![2,4,8,10-Tetraazaspiro[5.5]undecane](/img/structure/B14762981.png)
![Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate](/img/structure/B14762983.png)

